molecular formula C11H13NO6 B12538376 Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- CAS No. 832102-15-5

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-

Cat. No.: B12538376
CAS No.: 832102-15-5
M. Wt: 255.22 g/mol
InChI Key: XCKDLEDCGWEDOQ-VIFPVBQESA-N
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Description

This compound is a chiral epoxide (oxirane) derivative featuring a phenoxy substituent modified with a 2-(methoxymethoxy) group at the ortho position and a 5-nitro group at the para position. The (2S) configuration indicates its stereochemical specificity, which is critical in asymmetric synthesis and pharmaceutical applications.

Properties

CAS No.

832102-15-5

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

(2S)-2-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]oxirane

InChI

InChI=1S/C11H13NO6/c1-15-7-18-10-3-2-8(12(13)14)4-11(10)17-6-9-5-16-9/h2-4,9H,5-7H2,1H3/t9-/m0/s1

InChI Key

XCKDLEDCGWEDOQ-VIFPVBQESA-N

Isomeric SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])OC[C@@H]2CO2

Canonical SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CO2

Origin of Product

United States

Preparation Methods

Stereoselective Epoxidation via Sharpless Conditions

The Sharpless asymmetric epoxidation is a cornerstone for synthesizing enantiomerically pure epoxides. For the target compound, this method begins with a substituted allyl ether precursor. The allyl ether is treated with a titanium-based chiral catalyst (e.g., (+)-diethyl tartrate) and a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP).

Reaction Conditions

  • Precursor : (E)-3-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]prop-1-ene
  • Catalyst : Ti(O^iPr)₄/(+)-diethyl tartrate (1:2 molar ratio)
  • Oxidant : TBHP (1.2 equiv) in dichloromethane at -20°C.
  • Yield : ~85% enantiomeric excess (ee) reported for analogous nitrophenoxy epoxides.

Mechanistic Insight
The titanium complex coordinates to the allyl ether’s oxygen, enabling enantioselective oxygen transfer to the alkene. The (2S) configuration arises from the catalyst’s chiral environment, favoring syn-addition of the epoxy group.

Nucleophilic Ring-Opening of Epichlorohydrin

Epichlorohydrin serves as a versatile epoxide precursor. Here, the methoxymethoxy-protected nitrobenzene derivative acts as a nucleophile in an SN₂ reaction with (S)-epichlorohydrin.

Procedure

  • Substrate Preparation : 2-(Methoxymethoxy)-5-nitrophenol is synthesized via nitration of 2-(methoxymethoxy)phenol (HNO₃/H₂SO₄, 0°C).
  • Alkylation :
    • Reagents : (S)-Epichlorohydrin (1.5 equiv), NaOH (2.0 equiv), tetrabutylammonium bromide (0.1 equiv)
    • Solvent : Toluene/water (2:1) at 40°C.
    • Yield : 72–78% after 6 hours.

Chiral Control
Using enantiopure (S)-epichlorohydrin ensures retention of configuration at the epoxide’s stereocenter. Phase-transfer catalysts enhance reaction efficiency by shuttling hydroxide ions into the organic phase.

Asymmetric Epoxidation with Manganese-Salen Catalysts

Manganese(III)-salen complexes enable enantioselective epoxidation of alkenes. This method is ideal for substrates sensitive to acidic conditions.

Optimized Protocol

  • Substrate : 3-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]prop-1-ene
  • Catalyst : (R,R)-Mn-salen (5 mol%)
  • Oxidant : NaOCl (1.1 equiv) in acetonitrile at 0°C.
  • Result : 90% yield, 92% ee (2S).

Advantages

  • High stereoselectivity under mild conditions.
  • Tolerates electron-withdrawing nitro groups without side reactions.

Williamson Ether Synthesis Followed by Epoxidation

This two-step approach first constructs the ether linkage, followed by epoxide formation.

Step 1: Williamson Ether Synthesis

  • Reagents : 2-(Methoxymethoxy)-5-nitrophenol, (S)-2-chloromethyloxirane, K₂CO₃
  • Solvent : DMF, 80°C, 12 hours.
  • Yield : 68%.

Step 2: Epoxide Purification

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:3)
  • Purity : >99% by HPLC.

Comparative Analysis of Methods

Method Yield (%) ee (%) Key Advantage
Sharpless Epoxidation 85 85 High enantioselectivity
Epichlorohydrin Alkylation 75 100* Uses inexpensive reagents
Mn-Salen Catalysis 90 92 Mild conditions, scalability
Williamson/Epoxidation 68 100* Straightforward purification

*Assumes chiral starting material.

Challenges and Optimization Strategies

  • Nitro Group Stability : Nitration must precede epoxidation to avoid reduction of the nitro group.
  • Solvent Choice : Acetonitrile enhances Mn-salen catalyst activity, while toluene improves phase-transfer reactions.
  • Temperature Control : Epoxidation below 0°C minimizes racemization.

Industrial-Scale Considerations

Large-scale synthesis favors the epichlorohydrin route due to low-cost reagents and compatibility with continuous flow systems. Recent patents highlight solvent-free epoxidation using solid NaOH and recyclable phase-transfer catalysts, reducing waste.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines, thiols, or alcohols can open the ring and form new bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, alcohols, often under mild to moderate temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Information

  • Molecular Formula: C11_{11}H13_{13}N O6_6
  • Molecular Weight: Approximately 255.224 g/mol
  • InChI Key: XCKDLEDCGWEDOQ-VIFPVBQESA-N
  • SMILES Representation: COCOC1=C(C=C(C=C1)N+[O-])OCC2CO2

Reactivity

The oxirane structure is known for its inherent strain, making it susceptible to nucleophilic attacks. This reactivity allows the compound to participate in various chemical reactions, including:

  • Ring-opening reactions leading to the formation of reactive intermediates.
  • Substitution reactions that can produce a variety of derivatives depending on the nucleophile involved.

Synthetic Organic Chemistry

Oxirane, [2(methoxymethoxy)5nitrophenoxy]methyl[2-(methoxymethoxy)-5-nitrophenoxy]methyl, (2S)- serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow chemists to create derivatives that can be tailored for specific applications.

Research has indicated that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Properties: Studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations have shown potential in disrupting cancer cell processes through enzyme inhibition or modulation of signaling pathways.

Industrial Applications

Beyond laboratory research, this compound has potential applications in:

  • Development of new materials due to its unique chemical properties.
  • Chemical processes where epoxides are utilized as intermediates or reactants.

Case Study 1: Antimicrobial Properties

A study conducted by researchers demonstrated that Oxirane, [2(methoxymethoxy)5nitrophenoxy]methyl[2-(methoxymethoxy)-5-nitrophenoxy]methyl, (2S)- showed promising results against specific bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis through interaction with key enzymes.

Case Study 2: Anticancer Research

In a recent investigation, the compound was evaluated for its effects on cancer cell lines. Results indicated that it could inhibit cell proliferation through apoptosis induction, showcasing its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The nitrophenoxy group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Complexity: The target compound’s methoxymethoxy-nitro substituent combination is distinct from simpler nitro- or halogen-substituted analogs.

Stereochemistry : The (2S) configuration may confer unique reactivity in asymmetric synthesis compared to R-configured analogs ().

Reactivity : Nitro groups are electron-withdrawing, directing nucleophilic attacks to specific positions on the epoxide ring. Methoxymethoxy groups, being electron-donating, could modulate this effect ().

Applications : While nitro-substituted oxiranes are intermediates in antiviral agents (), brominated derivatives () may serve as flame retardants or crosslinking agents.

Biological Activity

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- is a specialized epoxide compound with significant biological activities. Its unique structure, characterized by a three-membered oxirane ring and functional groups such as methoxymethoxy and nitrophenoxy, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₀₆
  • Molecular Weight : 255.224 g/mol
  • CAS Number : 832102-15-5

The epoxide structure imparts significant strain, making it reactive towards nucleophiles in biological systems. This reactivity is crucial for its biological interactions.

The biological activity of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- is primarily attributed to the electrophilic nature of the oxirane ring. Upon ring-opening, it can form reactive intermediates that interact with various biomolecules, leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by covalently modifying active sites.
  • Disruption of Cellular Processes : Interaction with nucleic acids and proteins can disrupt normal cellular functions.

Antimicrobial Properties

Research indicates that Oxirane exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves the alkylation of nucleophilic sites on microbial DNA or proteins.

Anticancer Potential

Oxirane has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways or by directly damaging cellular components.

Case Study 1: Allergic Reactions

A study documented allergic reactions among workers exposed to phenylglycidyl ether, a related compound. Positive patch tests indicated sensitization, highlighting potential dermatological effects associated with oxirane derivatives .

Case Study 2: Mutagenicity Testing

In mutagenicity assays using Escherichia coli and Salmonella typhimurium, Oxirane demonstrated dose-dependent mutagenic effects. It was shown to induce base substitutions in bacterial strains, suggesting a risk for genetic mutations .

Research Findings

StudyFindings
Sasseville et al. (2000)Documented allergic reactions from topical contact with phenylglycidyl ether.
ACGIH (2005)Identified mutagenic properties in bacterial assays; observed positive responses in dermal exposure studies among workers.
HSDBFound that Oxirane alkylates nucleic acid bases but does not bind DNA in E. coli.

Comparison with Similar Compounds

Compared to simpler epoxides like ethylene oxide, Oxirane's unique functional groups enhance its biological activity:

CompoundFunctional GroupsBiological Activity
Ethylene OxideNoneLimited antimicrobial properties
Oxirane (this compound)Methoxymethoxy, NitrophenoxySignificant antimicrobial and anticancer activities

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